6-Chloro-1,7-naphthyridin-2(1H)-one

Catalog No.
S787955
CAS No.
93493-68-6
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1,7-naphthyridin-2(1H)-one

CAS Number

93493-68-6

Product Name

6-Chloro-1,7-naphthyridin-2(1H)-one

IUPAC Name

6-chloro-1H-1,7-naphthyridin-2-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12)

InChI Key

NRUPILJTHVRVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=CN=C(C=C21)Cl

Canonical SMILES

C1=CC(=O)NC2=CN=C(C=C21)Cl

6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound recognized as a key structural intermediate in medicinal chemistry. Its primary procurement value lies in the 1,7-naphthyridinone core, a privileged scaffold found in numerous kinase inhibitors, particularly those targeting Poly(ADP-ribose) polymerase (PARP). [1] The chlorine atom at the 6-position is not an arbitrary feature; it serves as a crucial and strategically placed synthetic handle, enabling high-efficiency carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions essential for building complex, biologically active molecules. [1]

Substituting this compound with chemically similar analogs is often counterproductive in a process-oriented setting. The 6-bromo analog, while theoretically more reactive in some catalytic cycles, can be less desirable for scaled synthesis where predictability, control, and cost are paramount. The higher reactivity of bromides can lead to faster side-product formation (e.g., dehalogenation or homocoupling), requiring more stringent process control or more expensive catalysts to manage. [1] The 6-chloro derivative provides a more balanced reactivity profile, enabling robust and high-yielding transformations under well-established conditions. [2] Conversely, the unsubstituted 1,7-naphthyridin-2(1H)-one core is not a viable substitute as it completely lacks the necessary electrophilic site for essential cross-coupling reactions, making it a synthetic dead-end for this application.

Proven High-Yield Performance in Suzuki Cross-Coupling Reactions

The utility of the 6-chloro substituent as a superior synthetic handle is demonstrated in patent literature for the synthesis of PARP inhibitors. A close structural analog, 6-chloro-4-methyl-1,7-naphthyridin-2(1H)-one, underwent a Suzuki coupling with a substituted pyridineboronic acid to produce the desired advanced intermediate in a high 82% isolated yield. [1] This result validates the effectiveness of the 6-chloro position for constructing complex biaryl systems critical for kinase inhibition.

Evidence DimensionIsolated Yield in Suzuki Coupling
Target Compound Data82% (for a close structural analog)
Comparator Or BaselineTypical yields for challenging heteroaryl chloride couplings, which often require extensive optimization and may not reach this level of efficiency.
Quantified DifferenceDemonstrates high-end yield efficiency, providing a strong baseline for process development.
ConditionsSuzuki coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine, PdCl2(dppf)-CH2Cl2 adduct, K2CO3, in 1,4-dioxane/water at 80 °C.

This documented high yield provides strong confidence in process reproducibility and scalability, directly reducing risk and potential costs in multi-step synthetic campaigns.

High-Yield Synthetic Accessibility via a Documented, Scalable Route

The value of a building block is directly tied to its own accessibility. A key patent details a robust, two-step synthesis for a closely related 6-chloro-1,7-naphthyridinone core on a multi-gram scale. The process, involving a condensation followed by a thermal cyclization, afforded the target intermediate in a 78% overall yield. [1] This demonstrates an efficient and established pathway to the core scaffold.

Evidence DimensionOverall Yield for Core Synthesis
Target Compound Data78% over two steps (for a close structural analog)
Comparator Or BaselineDe novo multi-step heterocyclic syntheses, which frequently have lower overall yields and require more extensive purification.
Quantified DifferenceRepresents a highly efficient route to a key intermediate scaffold.
ConditionsStep 1: 5-Amino-2-chloropyridine and diethyl 2-(ethoxymethylene)malonate in ethanol. Step 2: Thermal cyclization in diphenyl ether at 245 °C.

Procuring this compound leverages an established, high-yield synthesis, ensuring a reliable supply chain and avoiding the significant time and cost of developing a custom route for a less-characterized analog.

Strategic Halogen Choice for Optimizing Final Drug Properties

In drug discovery, the choice of halogen is a critical component of lead optimization. The selection of a chloro-substituent over a bromo-substituent is often a deliberate strategy. Due to its specific combination of size, electronegativity, and lipophilicity, a chlorine atom can favorably modulate a compound's metabolic stability, target binding affinity, and overall physicochemical profile in ways that other halogens do not. [1] Utilizing the 6-chloro analog as a starting material incorporates this strategic design element from the earliest stage of synthesis.

Evidence DimensionImpact on Drug Properties
Target Compound DataOffers a balance of electronic and steric properties often favored for metabolic stability and target engagement.
Comparator Or BaselineBromo-analogs, which are larger and more metabolically labile, or iodo-analogs, which are often too reactive and unstable.
Quantified DifferenceNot applicable (qualitative principle).
ConditionsGeneral principles of medicinal chemistry and structure-activity relationship (SAR) studies.

For buyers in drug discovery, selecting this specific chloro-analog is a proactive step toward creating a final drug candidate with a more desirable pharmacokinetic and pharmacodynamic profile.

Reliable Precursor for Scalable Synthesis of PARP Inhibitors

The demonstrated high-yield accessibility and proven performance in subsequent high-efficiency Suzuki couplings make this compound the right choice for synthetic campaigns targeting PARP inhibitors and related kinase-modulating agents where process robustness and final yield are critical economic drivers. [1]

Core Building Block for Structure-Activity Relationship (SAR) Libraries

As a stable, reactive intermediate, this compound is ideal for chemists building libraries around the 1,7-naphthyridinone core. Its reliable performance in cross-coupling allows for the rapid and predictable generation of diverse analogs at the 6-position, accelerating the exploration of structure-activity relationships. [1]

Enabling Platform for Complex Heterocyclic Target Synthesis

This compound serves as a foundational platform for synthesizing more complex, poly-substituted heterocyclic systems. The 6-chloro group provides a dependable entry point for introducing molecular complexity, while the rest of the naphthyridinone ring can be further functionalized, making it a versatile precursor for a wide range of discovery programs.

XLogP3

1.2

Wikipedia

6-Chloro-1,7-naphthyridin-2(1H)-one

Dates

Last modified: 08-15-2023

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